2-(4-methoxyphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
CAS No.: 301159-11-5
Cat. No.: VC21380191
Molecular Formula: C16H15N3O5
Molecular Weight: 329.31g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301159-11-5 |
|---|---|
| Molecular Formula | C16H15N3O5 |
| Molecular Weight | 329.31g/mol |
| IUPAC Name | 2-(4-methoxyphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C16H15N3O5/c1-23-14-5-7-15(8-6-14)24-11-16(20)18-17-10-12-3-2-4-13(9-12)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+ |
| Standard InChI Key | XPSKEKVSIMXIHM-LICLKQGHSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
| SMILES | COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
| Canonical SMILES | COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
2-(4-methoxyphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound featuring a methoxyphenoxy group, a nitrophenyl group, and an acetohydrazide moiety. This compound is of interest in organic chemistry due to its unique structural properties and potential applications in various scientific fields.
Chemical Formula and Molecular Weight
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Chemical Formula: C17H17N3O5
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Molecular Weight: Approximately 349 g/mol
Structural Components
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Methoxyphenoxy Group: Provides lipophilicity and influences membrane permeability.
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Nitrophenyl Group: Can undergo reduction to form an amine, potentially interacting with biological targets.
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Acetohydrazide Moiety: Participates in various chemical reactions, including nucleophilic substitution.
Synthesis Methods
The synthesis of 2-(4-methoxyphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves a condensation reaction between appropriate starting materials. A common method might include the reaction of 4-methoxyphenoxyacetic hydrazide with 3-nitrobenzaldehyde in the presence of a catalyst like acetic acid. The reaction mixture is often refluxed for several hours to ensure complete reaction.
Types of Reactions
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Oxidation: Methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
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Reduction: Nitro groups can be reduced to amine groups using reducing agents like hydrogen gas with a palladium catalyst.
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Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Biological Interactions
The nitrophenyl group's reduction to an amine may allow interaction with enzymes or receptors in biological systems. The methoxyphenoxy group influences the compound's lipophilicity and membrane permeability.
Data Tables
| Property | Description |
|---|---|
| Chemical Formula | C17H17N3O5 |
| Molecular Weight | Approximately 349 g/mol |
| Structural Components | Methoxyphenoxy, Nitrophenyl, Acetohydrazide |
| Synthesis Method | Condensation reaction with catalyst |
| Potential Reactions | Oxidation, Reduction, Substitution |
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